2-Benzoylbenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzoylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(17)12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJVTLOHDLKVFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451358 | |
| Record name | 2-benzoylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22103-85-1 | |
| Record name | 2-benzoylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzoylbenzoyl Chloride
Established Preparative Routes
The traditional and most common methods for preparing 2-benzoylbenzoyl chloride involve the direct conversion of 2-benzoylbenzoic acid using specific chlorinating agents. These routes are well-documented and widely employed in laboratory and industrial settings.
Synthesis from 2-Benzoylbenzoic Acid Precursors
The primary precursor for the synthesis of this compound is 2-benzoylbenzoic acid. This carboxylic acid is typically prepared through a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and benzene (B151609), often utilizing a Lewis acid catalyst such as aluminum chloride. google.com The resulting 2-benzoylbenzoic acid then serves as the starting material for the subsequent chlorination step to yield the desired acid chloride.
The conversion of the carboxylic acid group (-COOH) of 2-benzoylbenzoic acid into an acyl chloride group (-COCl) is the core of this synthetic route. This transformation is accomplished by reacting the acid with a suitable chlorinating agent, which replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom.
Role of Chlorinating Agents in Synthesis (e.g., Thionyl Chloride, Phosphorus Pentachloride)
Several chlorinating agents are effective for the conversion of 2-benzoylbenzoic acid to this compound, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most prominent.
Thionyl Chloride (SOCl₂): The reaction of 2-benzoylbenzoic acid with thionyl chloride is a widely used method. researchgate.net This reaction is typically carried out by refluxing the carboxylic acid in an excess of thionyl chloride. researchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. researchgate.net The reaction can be summarized as follows:
C₆H₅COC₆H₄COOH + SOCl₂ → C₆H₅COC₆H₄COCl + SO₂ + HCl
For similar carboxylic acids, this reaction is often performed in an aprotic solvent like benzene or dichloromethane (B109758) and refluxed for several hours. researchgate.net After the reaction is complete, the excess solvent and thionyl chloride can be removed by distillation to yield the crude acyl chloride, which can be further purified by vacuum distillation. researchgate.net
Phosphorus Pentachloride (PCl₅): Another effective chlorinating agent is phosphorus pentachloride. atamanchemicals.com The reaction involves treating 2-benzoylbenzoic acid with PCl₅. The byproducts of this reaction are phosphoryl chloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uk The reaction proceeds as follows:
C₆H₅COC₆H₄COOH + PCl₅ → C₆H₅COC₆H₄COCl + POCl₃ + HCl
The separation of the desired this compound from phosphoryl chloride can be achieved through fractional distillation. chemguide.co.uk
| Chlorinating Agent | Byproducts | Separation Method |
| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | Simple distillation |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Fractional distillation |
Advanced Synthetic Approaches
To improve the purity, yield, and sustainability of this compound synthesis, advanced methodologies have been developed. These include techniques for achieving high-purity products and the exploration of catalytic systems to enhance reaction efficiency.
High-Purity Synthesis Techniques
The production of high-purity this compound is crucial for its use in the synthesis of fine chemicals and pharmaceuticals. One patented method for synthesizing high-purity benzoyl chloride, which can be applied to its derivatives, involves the use of a catalyst during the chlorination with thionyl chloride, followed by a specific purification process. In this method, N,N-dimethylformamide (DMF) is used as a catalyst in the reaction between the carboxylic acid and thionyl chloride. google.com The reaction is carried out at a controlled temperature, and after its completion, the excess thionyl chloride is recovered via reduced pressure distillation. The final high-purity product is then obtained by collecting the fraction that distills at a specific temperature range under vacuum. This process not only ensures high purity but also allows for the recycling of the excess chlorinating agent. The purification of the crude product is often achieved through vacuum distillation, which effectively separates the desired acyl chloride from less volatile impurities. researchgate.net
Catalytic Methodologies in Preparation
The use of catalysts in the synthesis of acyl chlorides from carboxylic acids is a key area of advanced synthetic approaches. Catalysts can increase the reaction rate and allow for milder reaction conditions.
N,N-Dimethylformamide (DMF): As mentioned, DMF is a commonly used catalyst for the conversion of carboxylic acids to acyl chlorides using thionyl chloride or oxalyl chloride. chemicalbook.comwikipedia.org The catalytic cycle is believed to involve the formation of a Vilsmeier reagent intermediate from the reaction of DMF with the chlorinating agent. This intermediate is highly reactive and efficiently converts the carboxylic acid to the acyl chloride.
Lewis Acids: While Lewis acids like aluminum chloride are fundamental in the synthesis of the precursor, 2-benzoylbenzoic acid, their direct catalytic role in the subsequent chlorination step is less commonly documented for this specific molecule. However, in the broader context of Friedel-Crafts acylation reactions where acyl chlorides are used, Lewis acids are essential catalysts. nih.gov For the synthesis of benzoyl chloride from other precursors, catalysts such as iron chlorides have been reported. atamanchemicals.com
Reactivity Profile and Mechanistic Investigations of 2 Benzoylbenzoyl Chloride
Fundamental Reaction Pathways as an Acyl Chloride
2-Benzoylbenzoyl chloride, as a derivative of carboxylic acid, exhibits the characteristic high reactivity of acyl chlorides. This reactivity is primarily attributed to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. The fundamental reaction pathways of this compound are dominated by nucleophilic acyl substitution.
The cornerstone of this compound's reactivity lies in the nucleophilic acyl substitution mechanism. This process is generally accepted to proceed through a two-step addition-elimination pathway. In the initial step, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is typically unstable and collapses in the subsequent step by eliminating the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond and yield the final substitution product.
While specific mechanistic studies on this compound are not extensively available in the reviewed literature, the mechanism can be confidently inferred from studies on analogous compounds like benzoyl chloride. The reactivity and the mechanistic pathway are influenced by both the nature of the nucleophile and the solvent. In weakly nucleophilic solvents, a cationic reaction channel, potentially involving an acylium ion intermediate (an SN1-like pathway), can become significant, especially with electron-donating substituents on the aromatic ring. However, for most reactions with common nucleophiles, the addition-elimination mechanism is the predominant pathway. The presence of the benzoyl substituent at the ortho position in this compound may introduce steric effects that could influence the rate of nucleophilic attack compared to unsubstituted benzoyl chloride, although specific kinetic data to quantify this effect is limited.
The principles of nucleophilic acyl substitution are clearly demonstrated in the hydrolysis and alcoholysis reactions of acyl chlorides. This compound is expected to react readily with water to form 2-benzoylbenzoic acid and hydrochloric acid. Similarly, its reaction with alcohols (alcoholysis) will yield the corresponding esters. These reactions are analogous to those of other benzoyl chlorides.
Kinetic studies on the solvolysis (hydrolysis and alcoholysis) of substituted benzoyl chlorides have provided valuable insights into the reaction mechanisms. The rates of these reactions are highly dependent on the solvent's nucleophilicity and ionizing power. For instance, studies on the solvolysis of p-substituted benzoyl chlorides have shown that the reaction can proceed through competing pathways: a direct displacement (SN2-like) and a stepwise mechanism involving a carbocation intermediate (SN1-like). In the context of this compound, it is anticipated that in aqueous or alcoholic media, the reaction will proceed rapidly, consistent with the high reactivity of acyl chlorides. The benzoyl substituent's electronic and steric influence would likely modulate the precise rate of these reactions compared to unsubstituted benzoyl chloride.
Reactions with Diverse Nucleophiles
The electrophilic nature of the carbonyl carbon in this compound allows it to react with a wide array of nucleophiles, leading to the formation of various derivatives. These reactions are fundamental in organic synthesis for the introduction of the 2-benzoylbenzoyl moiety.
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 2-benzoylbenzamides. This reaction, a form of acylation, is a robust method for creating amide bonds. The reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the HCl byproduct.
Detailed research has demonstrated the synthesis of various amide derivatives using substituted benzoyl chlorides. For example, the acylation of 2-aminothiobenzamide and 2-methylaminothiobenzamide with various benzoyl chlorides in acetone (B3395972) with triethylamine as a base has been reported to yield the corresponding 2-benzoylaminothiobenzamides. These reactions are typically rapid, often completing within an hour at room temperature.
Table 1: Synthesis of 2-Benzoylaminothiobenzamides using Substituted Benzoyl Chlorides
| Thioamide Reactant | Benzoyl Chloride | Solvent | Base | Reaction Time (h) | Product |
|---|---|---|---|---|---|
| 2-Aminothiobenzamide | Benzoyl chloride | Acetone | Triethylamine | 0.5-1 | 2-Benzoylaminothiobenzamide |
| 2-Methylaminothiobenzamide | Benzoyl chloride | Acetone | Triethylamine | 0.5-1 | N-Methyl-2-benzoylaminothiobenzamide |
| 2-Aminothiobenzamide | 4-Chlorobenzoyl chloride | Acetone | Triethylamine | 0.5-1 | 2-(4-Chlorobenzoyl)aminothiobenzamide |
Data synthesized from literature reports on analogous reactions.
In a similar fashion to its reactions with amines, this compound reacts with alcohols and thiols to form esters and thioesters, respectively. The reaction with alcohols (alcoholysis) is a standard method for ester synthesis and generally proceeds under mild conditions. The reactivity with thiols follows a similar nucleophilic acyl substitution pathway to yield thioesters.
While specific examples of esterification and thioesterification using this compound were not prevalent in the reviewed literature, the general reactivity of benzoyl chlorides provides a strong basis for these transformations. For instance, the reaction of benzoyl chloride with alcohols is a well-established method for producing benzoate (B1203000) esters. The formation of thioesters from acyl chlorides and thiols is also a common synthetic route.
Table 2: Representative Ester and Thioester Formation from Benzoyl Chloride
| Acyl Chloride | Nucleophile | Product |
|---|---|---|
| Benzoyl chloride | Ethanol | Ethyl benzoate |
| Benzoyl chloride | Phenol | Phenyl benzoate |
| Benzoyl chloride | Ethanethiol | S-Ethyl thiobenzoate |
This table represents analogous reactions based on the general reactivity of benzoyl chloride.
This compound is expected to react with various carbanionic nucleophiles, such as Grignard reagents and organolithium compounds. These reactions are powerful tools for carbon-carbon bond formation. The reaction of an acyl chloride with a Grignard reagent typically leads to the formation of a tertiary alcohol. This occurs because the initially formed ketone is more reactive towards the Grignard reagent than the starting acyl chloride, leading to a second nucleophilic addition.
However, the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents), can allow for the synthesis of ketones from acyl chlorides. Organocuprates are generally unreactive towards the ketone product, thus preventing the second addition.
While specific examples involving this compound are scarce, the reaction of various aryl Grignard reagents with different acyl chlorides has been shown to produce diaryl ketones under specific conditions, often in continuous flow systems to control the reaction.
Table 3: Expected Products from the Reaction of this compound with Carbanionic Reagents
| Carbanionic Reagent | Expected Intermediate Product | Expected Final Product |
|---|---|---|
| Phenylmagnesium bromide | 2-Benzoyl-alpha-phenylacetophenone | 1-(2-Benzoylphenyl)-1,1-diphenylethanol |
| Methyllithium | 2-Benzoylacetophenone | 2-(2-Benzoylphenyl)propan-2-ol |
Products are predicted based on the established reactivity of acyl chlorides with these reagents.
Reactions with Dicarboxylates under Catalytic Conditions
The reactivity of this compound with dicarboxylates is not extensively documented in dedicated studies. However, based on the general principles of acylation reactions involving acyl chlorides and carboxylates, a plausible reaction pathway can be outlined. The reaction would be anticipated to proceed via a nucleophilic acyl substitution mechanism. In this reaction, the carboxylate anion, acting as a nucleophile, would attack the electrophilic carbonyl carbon of the this compound.
The presence of a catalyst, typically a Lewis acid or a Brønsted acid, would be crucial for this transformation. The catalyst activates the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the dicarboxylate. The reaction would likely result in the formation of an anhydride (B1165640) intermediate, which could then undergo further reactions depending on the specific dicarboxylate and reaction conditions.
The general mechanism for the acylation of a carboxylate with an acyl chloride is depicted below:
Activation of the Acyl Chloride: The Lewis acid catalyst coordinates to the carbonyl oxygen of the this compound, increasing its electrophilicity.
Nucleophilic Attack: One of the carboxylate groups of the dicarboxylate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Chloride Elimination: The tetrahedral intermediate collapses, leading to the elimination of the chloride ion and the formation of a mixed anhydride.
Second Acylation (potential): Depending on the stoichiometry and reaction conditions, the second carboxylate group of the dicarboxylate could potentially react with another molecule of this compound.
The outcome of the reaction would be significantly influenced by factors such as the nature of the dicarboxylate (e.g., steric hindrance), the specific catalyst employed, the solvent, and the reaction temperature.
Reactions with Thiourea (B124793)
The reaction of this compound with thiourea is expected to proceed in a manner analogous to other acyl chlorides. Research on the reaction of substituted benzoyl chlorides with ammonium (B1175870) thiocyanate (B1210189) provides insight into this type of transformation. In a typical procedure, the acyl chloride reacts with ammonium thiocyanate in a suitable solvent, such as dry acetone, to form a benzoyl isothiocyanate in situ. This intermediate is then reacted with a primary aromatic amine to yield N-aroyl-N'-arylthiourea derivatives. nih.gov
Following this precedent, the reaction of this compound with thiourea would likely involve the initial formation of 2-benzoylbenzoyl isothiocyanate. This highly reactive intermediate would then be attacked by the nucleophilic nitrogen of thiourea.
The proposed mechanism is as follows:
Formation of Isothiocyanate: this compound reacts with a thiocyanate salt (e.g., ammonium thiocyanate) to form 2-benzoylbenzoyl isothiocyanate and a chloride salt.
Nucleophilic Attack by Thiourea: The sulfur atom of thiourea, being a strong nucleophile, attacks the electrophilic carbon of the isothiocyanate group.
Proton Transfer: A proton transfer step would then lead to the formation of the final S-acylated isothiourea product.
It has been shown that the acylation of thiourea with benzoyl chloride occurs exclusively on the sulfur atom, a fact confirmed by single-crystal X-ray crystallographic analysis. researchgate.net This selective S-acylation is a facile process that proceeds in quantitative yields. researchgate.net
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation with this compound
This compound can serve as an acylating agent in Friedel-Crafts acylation reactions, a fundamental method for introducing an acyl group onto an aromatic ring. chemguide.co.uklibretexts.org This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). chemguide.co.ukresearchgate.net
The mechanism of the Friedel-Crafts acylation using this compound involves the following steps:
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride group, facilitating the cleavage of the C-Cl bond and the formation of a resonance-stabilized acylium ion. libretexts.orgyoutube.com
Electrophilic Attack: The acylium ion, a potent electrophile, is then attacked by the π-electrons of an aromatic substrate (e.g., benzene (B151609), toluene). libretexts.org This results in the formation of a sigma complex, or arenium ion, which is a resonance-stabilized carbocation.
Deprotonation: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group. libretexts.org This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
The product of this reaction would be a diaryl ketone, with the 2-benzoylbenzoyl group attached to the aromatic substrate. The reactivity of the aromatic substrate is a critical factor; electron-donating groups on the aromatic ring will activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it. libretexts.org Friedel-Crafts acylation generally does not proceed with strongly deactivated aromatic rings. libretexts.org
Kinetic Studies and Mechanistic Elucidation
Reaction Kinetics of Acyl Chlorides and General Principles Applicable to this compound
Kinetic studies of the reactions of acyl chlorides, such as alcoholysis and solvolysis, provide valuable insights into their reaction mechanisms. The alcoholysis of substituted benzoyl chlorides, for instance, has been shown to be a second-order reaction, being first-order with respect to both the acyl chloride and the alcohol. uni.edu When the alcohol is used in large excess as the solvent, the reaction follows pseudo-first-order kinetics. uni.edu
The solvolysis of benzoyl chlorides in weakly nucleophilic media can proceed through a spectrum of mechanisms, ranging from a bimolecular SN2-like pathway to a unimolecular SN1-like pathway involving a cationic intermediate. nih.gov The dominant pathway is influenced by the substituents on the benzoyl chloride and the nucleophilicity and ionizing power of the solvent. nih.gov For this compound, the presence of the benzoyl substituent would influence the electronic properties of the acyl chloride group and thus its reactivity.
A study on the alcoholysis of substituted benzoyl chlorides with n-propanol at 25°C yielded the following pseudo-first-order rate constants for various substituents:
| Substituent (X in X-C₆H₄-COCl) | Pseudo-first-order rate constant (k, min⁻¹) |
| p-NO₂ | 0.0492 |
| m-NO₂ | 0.0470 |
| m-Cl | 0.0218 |
| p-Cl | 0.0123 |
| H | 0.0068 |
| p-CH₃ | 0.0021 |
| m-CH₃ | 0.0053 |
Data adapted from a study on the alcoholysis of substituted benzoyl chlorides. uni.edu
This data illustrates the electronic effects of substituents on the reaction rate, which is a key principle applicable to the study of this compound's reactivity.
Influence of Reaction Conditions on Reaction Outcomes
Reaction conditions play a pivotal role in determining the outcome of reactions involving this compound. Key parameters include the solvent, temperature, and the nature of the reactants.
Solvent Effects: The choice of solvent can significantly influence the reaction rate and mechanism. In solvolysis reactions of benzoyl chlorides, solvent polarity and nucleophilicity are critical. nih.gov For instance, in weakly nucleophilic, high-ionizing power solvents, a cationic reaction channel may be favored. nih.gov In Friedel-Crafts acylation, the solvent can affect the activity of the Lewis acid catalyst and the solubility of the reactants.
Temperature Effects: Temperature generally has a significant impact on reaction rates. For exothermic reactions, such as the hydrolysis of benzoyl chloride, heating can accelerate the reaction, but may also lead to a loss of control and the formation of byproducts. researchgate.net In Friedel-Crafts acylation, the reaction is often initiated in the cold and then heated to completion. chemguide.co.uk
A study on the reaction of benzyl (B1604629) chloride with the triethylamine salt of benzoic acid demonstrated the effect of temperature on the reaction rate constant:
| Temperature (°C) | Observed Rate Constant (k_obs, hr⁻¹) |
| 70 | 0.35 |
| 80 | 0.77 |
| 95 | 2.10 |
| 105 | 3.85 |
Data adapted from a kinetic study of benzyl benzoate synthesis. njit.edu
This data highlights the typical increase in reaction rate with increasing temperature.
Role of Catalysis in this compound Reactions
Catalysis is fundamental to many of the reactions involving this compound. In Friedel-Crafts acylation, Lewis acids are essential for generating the highly electrophilic acylium ion. chemguide.co.uklibretexts.org The strength of the Lewis acid can influence the reaction rate and yield. researchgate.net For example, a variety of Lewis acids such as AlCl₃, FeCl₃, and ZnCl₂ have been used, with their catalytic activity often correlating with their Lewis acidity. researchgate.net
In addition to traditional Lewis acids, other catalytic systems have been developed for acylation reactions. These include Brønsted acids, metal oxides, and ionic liquids. researchgate.netuni-stuttgart.dechemistryjournals.net The choice of catalyst can also influence the regioselectivity of the reaction, particularly with substituted aromatic substrates.
The catalytic efficiency in Friedel-Crafts acylation can be influenced by the molar ratio of the catalyst to the reactants and the reaction temperature. The reusability of the catalyst is also an important consideration in developing sustainable chemical processes. researchgate.net
Applications of 2 Benzoylbenzoyl Chloride in Complex Molecular Synthesis
Synthesis of Heterocyclic Scaffolds
The unique structure of 2-benzoylbenzoyl chloride makes it an ideal precursor for building fused ring systems and other intricate molecular architectures that are of significant interest in medicinal and materials chemistry.
Benzodiazepines are a prominent class of psychoactive compounds, and their synthesis often relies on the availability of 2-aminobenzophenone (B122507) precursors. reddit.com this compound provides an indirect but effective route to these essential intermediates. The synthesis involves a two-step process beginning with the formation of an amide, followed by a Hofmann rearrangement. orgsyn.org
First, this compound is treated with ammonia (B1221849) to convert the highly reactive acyl chloride group into a more stable primary amide, yielding 2-benzoylbenzamide. In the subsequent step, this amide undergoes the Hofmann reaction, typically using sodium hypobromite (B1234621), which results in the rearrangement of the amide to a primary amine, affording the key 2-aminobenzophenone intermediate. orgsyn.org This intermediate is then used in established condensation reactions to construct the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines.
| Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|
| This compound | Ammonia (NH₃) | 2-Benzoylbenzamide | Amidation |
| 2-Benzoylbenzamide | Sodium hypobromite (NaOBr) | 2-Aminobenzophenone | Hofmann Rearrangement |
Quinazoline (B50416) and its derivatives are heterocyclic compounds with a broad spectrum of pharmacological activities. nih.gov A common synthetic strategy for these molecules involves the acylation of an anthranilamide derivative with a substituted benzoyl chloride, followed by a cyclization step. nih.gov
In this pathway, this compound serves as the acylating agent. It reacts with 2-aminobenzamide (B116534) or its sulfur analog, 2-aminothiobenzamide, in the presence of a base like triethylamine (B128534). nih.gov This reaction forms a 2-(2-benzoylbenzamido)benzamide intermediate. Subsequent treatment of this intermediate with a base, such as sodium methoxide, induces an intramolecular cyclization and dehydration (or dethiolation) to yield the final quinazoline derivative. orgsyn.org This method provides a direct and efficient route to constructing the fused pyrimidine-benzene ring system of quinazolines.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | 2-Aminothiobenzamide, Triethylamine | 2-(2-Benzoylbenzamido)thiobenzamide | N-Acylation |
| 2-(2-Benzoylbenzamido)thiobenzamide | Sodium methoxide | 2-(2-Benzoylphenyl)quinazoline-4(3H)-thione | Cyclization |
Pyrrole (B145914) scaffolds are fundamental components of many biologically significant molecules, including porphyrins and various pharmaceuticals. The introduction of a benzoyl group onto the pyrrole ring can be achieved through Friedel-Crafts acylation. While direct benzoylation with benzoyl chloride is common, this compound can be used to introduce a more complex substituent. nih.gov
The reaction involves the treatment of pyrrole with this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The catalyst activates the acyl chloride, facilitating an electrophilic attack on the electron-rich pyrrole ring, typically at the C2 position. This results in the formation of 2-(2-benzoylbenzoyl)pyrrole, a functionalized pyrrole that can be used in further synthetic elaborations.
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| Pyrrole | This compound, Aluminum chloride (AlCl₃) | 2-(2-Benzoylbenzoyl)pyrrole | Friedel-Crafts Acylation |
Thiazolidine (B150603) derivatives are known for a variety of biological activities, and N-acylation is a common method for modifying their properties. nih.govmedchemexpress.com The synthesis of thiazolidine amides using this compound follows a standard nucleophilic acyl substitution mechanism.
An appropriate thiazolidine derivative containing a primary or secondary amine, such as 2-aminothiazolidine, is reacted with this compound. The lone pair of electrons on the nitrogen atom of the thiazolidine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of a stable amide bond. The resulting product is an N-(2-benzoylbenzoyl)thiazolidine derivative, incorporating the complex benzoylbenzoyl moiety onto the heterocyclic scaffold.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| Thiazolidine containing a primary/secondary amine | This compound | N-(2-Benzoylbenzoyl)thiazolidine amide | N-Acylation |
The synthesis of selenium-containing heterocycles often involves the reaction of selenium-based nucleophiles with electrophilic partners. While a direct synthesis of isoselenazolones from this compound is not prominently documented, related chloro-benzoyl compounds are used to create analogous selenium heterocycles like selenadiazoles. researchgate.net
For instance, the synthesis of ethyl 5-[(4-chlorobenzoyl)amino]-1,2,3-selenadiazole-4-carboxylate is achieved by reacting 4-chlorobenzoyl chloride with potassium selenocyanate (B1200272) (KSeCN) and ethyl diazoacetate. researchgate.net This reaction proceeds through the in-situ formation of an aroyl isoselenocyanate, which then undergoes a 1,3-dipolar cycloaddition with the diazo compound. researchgate.net This methodology highlights the utility of chloro-benzoyl compounds as precursors for building complex selenium-containing ring systems.
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 4-Chlorobenzoyl chloride | Potassium selenocyanate (KSeCN), Ethyl diazoacetate | Ethyl 5-[(4-chlorobenzoyl)amino]-1,2,3-selenadiazole-4-carboxylate | Cycloaddition |
Acyl azides are valuable synthetic intermediates, notably for their use in the Curtius rearrangement to form isocyanates. biosynth.com The synthesis of an azide (B81097) derivative from this compound is a straightforward nucleophilic acyl substitution.
The reaction involves treating this compound with an azide source, most commonly sodium azide (NaN₃). The azide ion acts as a potent nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride ion. This process efficiently converts the acyl chloride into 2-benzoylbenzoyl azide. The resulting acyl azide can be isolated or used in situ for subsequent reactions, such as the Curtius rearrangement to produce the corresponding isocyanate, which is a precursor for amines and ureas.
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium azide (NaN₃) | 2-Benzoylbenzoyl azide | Nucleophilic Acyl Substitution |
Role in Polymer Chemistry and Materials Science
The unique structure of this compound allows it to be incorporated into or onto polymer chains, imparting specific properties to the final material. Its primary roles include serving as a building block for polymer backbones and as a reagent for functionalizing existing polymers.
This compound is utilized as a monomer or a precursor to monomers in the synthesis of high-performance polymers. The presence of the bulky, rigid benzophenone (B1666685) group within the polymer backbone can significantly enhance the thermal stability and mechanical properties of the resulting materials. Its primary application in this area is in the production of polyamides and polyesters.
During polycondensation reactions, the acyl chloride group of this compound readily reacts with difunctional nucleophiles, such as diamines or diols, to form amide or ester linkages, respectively. This process integrates the 2-benzoylbenzoyl unit directly into the main chain of the polymer.
Table 1: Polymer Synthesis via this compound
| Polymer Type | Co-monomer | Linkage Formed | Key Property Enhancement |
| Polyamide | Diamine (e.g., H₂N-R-NH₂) | Amide | Enhanced thermal resistance |
| Polyester | Diol (e.g., HO-R-OH) | Ester | Improved mechanical strength |
The incorporation of this monomer is a strategic approach to creating polymers that can withstand demanding operational conditions, making them suitable for specialized industrial applications.
A significant application of this compound in materials science is the post-polymerization modification, or functionalization, of existing polymers. This process involves grafting the 2-benzoylbenzoyl group onto a pre-formed polymer chain to introduce new functionalities. The most prominent of these is the introduction of a photo-initiating moiety.
The benzophenone unit within this compound is a well-known photo-initiator. When exposed to ultraviolet (UV) light, it can initiate photochemical reactions, most notably cross-linking between polymer chains. googleapis.comgoogle.com This is particularly useful for creating hydrogels and specialized coatings. For example, polymers with hydroxyl groups, such as poly(ethylene oxide) (PEO), can be functionalized by reacting them with this compound. google.com The acyl chloride reacts with the hydroxyl groups on the PEO backbone, covalently attaching the benzophenone moiety. googleapis.comgoogle.com
The resulting functionalized polymer can then be applied as a coating. Upon UV irradiation, the attached benzophenone groups become activated and induce the formation of covalent bonds between adjacent polymer chains, creating a stable, cross-linked network. google.com This technique is valuable in the medical device industry for creating lubricious, durable coatings on surfaces like catheters. epo.org
Construction of Advanced Organic Molecules
Beyond polymer science, this compound serves as a critical building block in organic synthesis, enabling the creation of complex molecules with diverse applications in medicinal chemistry and dye manufacturing.
As a reactive acyl chloride, this compound is an excellent acylating agent, used to introduce the 2-benzoylbenzoyl group onto various nucleophiles. This reaction is fundamental to building more complex molecular architectures. A typical reaction involves the treatment of a primary or secondary amine with this compound, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
For instance, the reaction of this compound with benzylamine (B48309) yields 2-benzyl-3-hydroxy-3-phenyl-2,3-dihydroisoindol-1-one, an intermediate that can be further transformed into more complex heterocyclic systems. thieme-connect.de
Reaction Scheme: Acylation of Benzylamine
This acylation capability is crucial for synthesizing a wide range of amides and esters, which are common structural motifs in pharmaceuticals and other fine chemicals. lookchem.com
This compound is a key intermediate in the synthesis of numerous structurally diverse compounds, particularly polycyclic and heterocyclic systems. Its bifunctional nature allows for intramolecular reactions, leading to ring closure and the formation of complex scaffolds.
One of the most significant applications is in the synthesis of anthraquinone (B42736) and its derivatives. google.com The parent compound, 2-benzoylbenzoic acid, undergoes intramolecular cyclization upon heating in concentrated sulfuric acid to form anthraquinone, a core structure in many dyes and pigments. google.comdatapdf.comxinsuvn.com this compound is the direct precursor to the esters and amides of 2-benzoylbenzoic acid, which can also be used in related synthetic pathways. lookchem.com
Furthermore, derivatives of this compound are precursors to other important heterocyclic families:
Isoquinolinones: Condensation of this compound with benzylamines, followed by treatment with a strong base and dehydration, affords 3,4-diarylisoquinolin-1(2H)-ones. thieme-connect.de
Phthalazinones: These heterocyclic compounds can be synthesized from 2-benzoylbenzoic acid, for which the acyl chloride is a direct synthetic precursor.
Oxazocines: this compound can be treated with 2-methylaminoethanol as part of a multi-step synthesis to prepare certain oxazocine derivatives, which have been studied for their effects on the central nervous system. clockss.org
Table 2: Structurally Diverse Compounds Derived from this compound
| Compound Class | Synthetic Intermediate | Key Reagents/Conditions | Reference |
| Anthraquinones | 2-Benzoylbenzoic acid | Concentrated H₂SO₄, heat | google.comdatapdf.com |
| Isoquinolinones | N-Benzyl-2-benzoylbenzamide | LDA, Formic Acid | thieme-connect.de |
| Phthalazinones | 2-Benzoylbenzoic acid derivatives | - | |
| Oxazocines | N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide | Reduction, Cyclization | clockss.org |
The versatility of this compound as a precursor makes it an indispensable tool for chemists exploring new molecular frameworks for various scientific and industrial applications.
Spectroscopic Characterization and Advanced Analytical Methodologies for 2 Benzoylbenzoyl Chloride and Its Derivatives
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-benzoylbenzoyl chloride, providing detailed information about the hydrogen and carbon atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit complex signals in the aromatic region, typically between 7.0 and 8.5 ppm. The nine aromatic protons on the two distinct benzene (B151609) rings would produce a series of multiplets due to complex spin-spin coupling. Protons on the benzoyl ring will have different chemical shifts from those on the phenyl ring attached to the ketone, and their specific positions (ortho, meta, para) relative to the carbonyl groups will further influence their resonance frequencies.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides key structural information, most notably the distinct resonances for the two carbonyl carbons. The acyl chloride carbonyl carbon is expected to appear significantly downfield, typically in the range of 165-170 ppm, due to the strong deshielding effect of the adjacent chlorine atom. The ketone carbonyl carbon would resonate at a lower frequency, generally between 190-200 ppm. The twelve aromatic carbons would produce a set of signals between 125 and 140 ppm, including signals for the quaternary carbons to which the carbonyl groups are attached.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.5 (complex multiplets) |
| ¹³C | Acyl Chloride Carbonyl (C=O)Cl | 165 - 170 |
| ¹³C | Ketone Carbonyl (C=O) | 190 - 200 |
| ¹³C | Aromatic Carbons (Ar-C) | 125 - 140 |
Note: Predicted values are based on typical ranges for similar functional groups and structures like benzoyl chloride and benzophenone (B1666685) derivatives. rsc.orgrsc.orghmdb.cachemicalbook.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the strong stretching vibrations of the two carbonyl groups. The acyl chloride C=O stretch is characteristically found at a high frequency, typically in the region of 1770-1810 cm⁻¹, often appearing as a doublet due to Fermi resonance. researchgate.netdergipark.org.tr The ketone C=O stretch appears at a lower wavenumber, generally between 1650-1680 cm⁻¹. Other significant absorptions include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C ring stretching bands in the 1450-1600 cm⁻¹ region, and the C-Cl stretching vibration, which is expected between 650-850 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C=O stretching modes are also Raman active and can provide confirmatory evidence for the presence of the two distinct carbonyl environments.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |
| Acyl Chloride C=O Stretch | IR | 1770 - 1810 |
| Ketone C=O Stretch | IR | 1650 - 1680 |
| Aromatic C=C Ring Stretch | IR, Raman | 1450 - 1600 |
| C-Cl Stretch | IR | 650 - 850 |
Note: Frequencies are based on established data for benzoyl chloride and aromatic ketones. dergipark.org.trnih.govnih.gov
Mass Spectrometry Techniques in Molecular Analysis
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. Using electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight.
The fragmentation pattern would likely involve initial cleavage of the weakest bonds. A primary fragmentation pathway is the loss of a chlorine radical (Cl•) from the molecular ion to form a stable acylium ion. Subsequent fragmentations could include the loss of carbon monoxide (CO) from the acylium ion or from the ketone moiety.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₄H₉ClO₂)
| m/z Value | Proposed Fragment | Formula |
| 244/246 | Molecular Ion [M]⁺˙ | [C₁₄H₉ClO₂]⁺˙ |
| 209 | [M - Cl]⁺ | [C₁₄H₉O₂]⁺ |
| 181 | [M - Cl - CO]⁺ | [C₁₃H₉O]⁺ |
| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |
Note: The presence of chlorine results in a characteristic M+2 isotopic pattern for chlorine-containing fragments, with an intensity ratio of approximately 3:1. nist.govmassbank.eumassbank.eu
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, chlorine) in the compound, serving as a fundamental check of its empirical and molecular formula. For this compound, with the molecular formula C₁₄H₉ClO₂, the theoretical elemental composition can be calculated based on its molecular weight of 244.67 g/mol .
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 168.14 | 68.73% |
| Hydrogen | H | 1.01 | 9.08 | 3.71% |
| Chlorine | Cl | 35.45 | 35.45 | 14.49% |
| Oxygen | O | 16.00 | 32.00 | 13.08% |
Calculations are based on the molecular formula C₁₄H₉ClO₂. echemi.com
Chromatographic Methods with Derivatization Strategies
The direct analysis of highly reactive molecules like acyl chlorides by conventional reversed-phase High-Performance Liquid Chromatography (HPLC) is challenging. americanpharmaceuticalreview.comnih.gov The acyl chloride functional group readily reacts with protic solvents such as water and methanol, which are common components of HPLC mobile phases. americanpharmaceuticalreview.com This reaction leads to the formation of the corresponding carboxylic acid or ester, causing inaccurate quantification and potential degradation on the analytical column. americanpharmaceuticalreview.comgoogle.com
To overcome the instability of acyl chlorides, a derivatization strategy is employed prior to HPLC-MS/MS analysis. nih.gov This involves reacting the acyl chloride with a specific reagent to convert it into a stable, less reactive derivative that is amenable to chromatographic separation and detection. americanpharmaceuticalreview.com
A common and effective strategy involves derivatization with nucleophilic reagents such as amines or hydrazines. For instance, 2-nitrophenylhydrazine (B1229437) has been successfully used as a derivatization reagent for the trace analysis of acyl chlorides in complex matrices. nih.govresearchgate.net The reaction proceeds rapidly at room temperature, converting the acyl chloride into a stable hydrazide derivative. nih.gov This derivatization offers several advantages:
Stability: The resulting derivative is stable under reversed-phase HPLC conditions.
Chromatophoric Properties: The derivative often possesses a strong chromophore, which is beneficial for UV detection. The derivative of 2-nitrophenylhydrazine, for example, absorbs at a wavelength around 395 nm, which helps to minimize interference from most drug substances and impurities that absorb in the lower UV range. nih.govresearchgate.net
MS/MS Detection: The stable derivative can be readily ionized and fragmented in a tandem mass spectrometer, allowing for highly sensitive and selective quantification using techniques like Multiple Reaction Monitoring (MRM). oup.comnih.gov
Another approach is the conversion of the acyl chloride to an ester by reacting it with an alcohol. americanpharmaceuticalreview.comoup.com This must be carefully designed to ensure the resulting ester is not a compound that could otherwise be present from the manufacturing process. americanpharmaceuticalreview.com These derivatization methods, coupled with the power of UPLC-MS/MS, enable the robust and sensitive determination of acyl chlorides at trace levels, which is critical for quality control in pharmaceutical manufacturing. researchgate.netoup.com
Table 5: Derivatization Strategies for HPLC-MS/MS Analysis of Acyl Chlorides
| Derivatizing Agent | Derivative Formed | Key Advantages |
| 2-Nitrophenylhydrazine | Hydrazide | High stability, strong UV absorbance at a specific wavelength, minimizes matrix interference. nih.govresearchgate.net |
| Alcohols (e.g., Methanol) | Ester | Simple reaction, forms a stable derivative suitable for analysis. americanpharmaceuticalreview.comoup.com |
| Amines (e.g., Anilines) | Amide | Forms a stable amide bond, suitable for reversed-phase chromatography. researchgate.net |
Computational and Theoretical Investigations of 2 Benzoylbenzoyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties such as molecular orbital energies, which are crucial for understanding a molecule's reactivity.
For benzoyl chloride, a parent compound to 2-benzoylbenzoyl chloride, DFT calculations have been employed to determine its optimized geometry. The planarity of the benzoyl group is a key feature, influencing its conjugation and reactivity. The introduction of a benzoyl substituent at the ortho position in this compound is expected to induce significant steric and electronic perturbations. The steric hindrance between the two benzoyl groups will likely lead to a non-planar arrangement, where the two phenyl rings are twisted with respect to each other. This twisting would disrupt the π-conjugation across the molecule, influencing its electronic properties and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For substituted benzoyl chlorides, the energies of these orbitals are sensitive to the nature and position of the substituents. acs.orgacs.org The benzoyl group in this compound would lower the energy of both the HOMO and LUMO, and the HOMO-LUMO gap would be indicative of its reactivity towards nucleophiles and electrophiles.
Table 6.1: Calculated Molecular Properties of Benzoyl Chloride and Related Compounds
| Property | Benzoyl Chloride | Benzoyl Fluoride (B91410) | Notes |
| Bond Lengths (Å) | |||
| C=O | 1.177 | 1.223 (avg.) | The C=O bond is slightly longer in the fluoride due to the higher electronegativity of fluorine. |
| C-Cl/F | 1.787 | 1.304 (avg.) | The C-F bond is significantly shorter and stronger than the C-Cl bond. |
| Cipso-Ccarbonyl | 1.471 | 1.472 | The bond connecting the phenyl ring to the carbonyl group is similar in both compounds. |
| Calculated Energies | |||
| Heterolytic Bond Dissociation Energy (HBDE) of C-Cl/F (kcal/mol) | 150.1 | - | This value represents the energy required to break the C-Cl bond to form a benzoyl cation and a chloride anion. nih.govresearchgate.net |
Data for benzoyl chloride and benzoyl fluoride are used as proxies to infer the properties of this compound. The data is sourced from DFT and ab initio calculations. iucr.orgresearchgate.net
Mechanistic Modeling and Reaction Pathway Prediction
Computational chemistry is a powerful tool for modeling reaction mechanisms and predicting the most likely reaction pathways. This is achieved by calculating the energies of reactants, products, transition states, and intermediates. For reactions involving benzoyl chloride and its derivatives, such as Friedel-Crafts acylation and solvolysis, computational studies have provided detailed mechanistic insights.
The Friedel-Crafts benzoylation is a classic reaction of benzoyl chlorides. wikipedia.org DFT calculations have been used to investigate the mechanism of this reaction, revealing the role of the Lewis acid catalyst in activating the benzoyl chloride and the nature of the intermediates and transition states. nih.govresearchgate.netacs.org For this compound, the intramolecular Friedel-Crafts reaction could potentially lead to the formation of fluorenone derivatives. Computational modeling could predict the feasibility of such a reaction by calculating the activation energy barrier for the intramolecular cyclization. The steric hindrance caused by the ortho-benzoyl group would likely play a significant role in the energetics of this pathway.
Solvolysis is another important reaction of benzoyl chlorides. The mechanism of solvolysis can range from a unimolecular SN1 pathway, involving the formation of an acylium ion intermediate, to a bimolecular SN2 pathway, involving the direct attack of the solvent on the carbonyl carbon. nih.gov Computational studies on the solvolysis of substituted benzoyl chlorides have shown that the preferred mechanism is highly dependent on the solvent and the electronic nature of the substituents. researchgate.netkoreascience.kr For this compound, the electron-withdrawing nature of the second benzoyl group would likely disfavor the formation of an acylium ion, suggesting that an SN2-like mechanism would be more probable in its solvolysis reactions.
Table 6.2: Calculated Activation Barriers for Reactions of Benzoyl Chloride Derivatives
| Reaction | Substrate | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |
| Reaction with t-BuPA | Benzoyl Chloride | B3LYP/Def2-TZVP | +17.9 | rsc.org |
| Friedel-Crafts Benzoylation of N-Methylpyrrole | Benzoyl Chloride | DFT | +25.29 | nih.gov |
These values provide an estimate of the energy required for these reactions to occur and are indicative of the reactivity of the acyl chloride functional group.
Structure-Reactivity Correlations through Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) and other structure-reactivity correlations are essential tools for understanding how the structure of a molecule influences its chemical reactivity or biological activity. Computational approaches are widely used to derive the molecular descriptors that form the basis of these correlations.
The Hammett equation is a classic example of a linear free-energy relationship that correlates the reaction rates and equilibrium constants of reactions of meta- and para-substituted benzene (B151609) derivatives. libretexts.org The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. Computational studies have been used to calculate substituent constants and to rationalize the observed Hammett correlations for reactions of substituted benzoyl chlorides. nih.govchemrxiv.org For this compound, the benzoyl group at the ortho position would not fit the standard Hammett treatment due to steric effects. However, computational methods could be used to quantify the electronic and steric effects of the ortho-benzoyl group on the reactivity of the acyl chloride functionality.
Computational studies have also been used to establish correlations between calculated molecular properties and experimental reaction rates. For example, the rates of solvolysis of a series of substituted benzoyl chlorides have been correlated with their calculated heterolytic bond dissociation energies (HBDEs). nih.gov A lower HBDE, indicating a weaker C-Cl bond, generally corresponds to a faster solvolysis rate. Such correlations provide a powerful predictive tool for estimating the reactivity of new compounds. For this compound, one could computationally estimate the C-Cl HBDE to predict its relative solvolysis reactivity compared to other benzoyl chlorides.
Table 6.3: Hammett Equation Data for Reactions of Substituted Benzoyl Chlorides
| Reaction | Solvent | ρ (rho) value | Interpretation | Reference |
| Solvolysis | 97% hexafluoroisopropanol-water | -6.5 | A large negative ρ value indicates a significant buildup of positive charge in the transition state, consistent with a cationic (SN1-like) mechanism. | nih.gov |
| Solvolysis | Acetic Acid | -3.9 | A smaller negative ρ value suggests a less charge-separated transition state, indicative of a more SN2-like character. | nih.gov |
| Reaction with t-BuPA | Not specified | -2.36 | A negative ρ value indicates that electron-donating groups on the benzoyl chloride accelerate the reaction, consistent with nucleophilic attack on the carbonyl carbon. | rsc.org |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. Molecular Dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time, offering insights into its dynamic behavior in different environments.
For this compound, the most significant conformational variable is the dihedral angle between the two phenyl rings. Due to severe steric hindrance between the ortho-benzoyl group and the acyl chloride group, a planar conformation is highly unlikely. Computational methods, such as DFT, can be used to calculate the potential energy surface for the rotation around the bond connecting the two benzoyl moieties. This would reveal the most stable conformation (the global minimum on the potential energy surface) and the energy barriers for rotation between different conformations. The preferred conformation will be a balance between the stabilizing effects of conjugation (which favors planarity) and the destabilizing effects of steric repulsion (which favors a twisted structure). For comparison, calculations on 2,6-dichlorobenzoyl chloride have shown that the preferred conformation is one where the acyl chloride group is perpendicular to the phenyl ring to minimize steric strain. nih.govresearchgate.net
Table 6.4: Calculated Rotational Barriers for Benzoyl Chloride Derivatives
| Compound | Conformation | Computational Method | Rotational Barrier (kcal/mol) | Note |
| Benzoyl Chloride | Planar (preferred) | HF/6-31G(d) | ~5 | This is the barrier to rotation around the Cring-Ccarbonyl bond. |
| 2,6-Dichlorobenzoyl Chloride | Perpendicular (preferred) | HF/6-31G(d) | ~10 | The increased steric hindrance from the ortho-chlorine atoms raises the rotational barrier and changes the preferred conformation. |
Data from related benzoyl chloride derivatives illustrating the impact of steric hindrance on conformation and rotational energy barriers. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis routes for 2-Benzoylbenzoyl chloride, and how do reaction conditions influence yield?
- Methodology :
- Friedel-Crafts Acylation : Reacting benzene with carbonyl chloride (COCl₂) in the presence of anhydrous AlCl₃ as a catalyst (analogous to benzoyl chloride synthesis) .
- Thionyl Chloride Route : Treating 2-benzoylbenzoic acid with SOCl₂ under reflux to form the acyl chloride. This method requires careful temperature control (70–80°C) and inert atmosphere to avoid side reactions .
- Cyclization Precursor : Synthesizing intermediates like N-(2-benzoylbenzoyl)-N-methylglycine via condensation with 2-(methylamino)acetic acid, followed by LiAlH₄ reduction and cyclization with polyphosphoric acid (PPA) .
- Key Considerations : Monitor reaction progress via TLC or NMR to optimize stoichiometry and prevent over-chlorination.
Q. What safety protocols are critical when handling this compound?
- Reactivity Hazards : Reacts violently with water, alcohols, and bases, releasing HCl gas. Use dry chemical extinguishers (CO₂) for fires; avoid water or foam .
- PPE Requirements : Impervious gloves (nitrile or neoprene), sealed goggles, and respirators for vapor protection. Work in a fume hood with adequate ventilation .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Dispose of waste under halogenated organic compound regulations .
Q. How does this compound interact with nucleophiles like amines or alcohols?
- Mechanism : Undergoes nucleophilic acyl substitution to form esters (with alcohols) or amides (with amines). For example:
- With ethanol: Forms 2-benzoylbenzoyl ethyl ester (C₆H₅COC₆H₄COOEt) and HCl .
- With ethanamine: Produces N-ethyl-2-benzoylbenzamide (C₆H₅COC₆H₄CONHC₂H₅) .
- Optimization : Use non-protic solvents (e.g., dry dichloromethane) and tertiary amines (e.g., triethylamine) to scavenge HCl and drive reactions to completion.
Advanced Research Questions
Q. How can cyclization reactions involving this compound be optimized to reduce byproducts?
- Case Study : Cyclization of N-(2-benzoylbenzoyl)-N-methylglycine (IV) to benzoxazocine (V) requires precise control of LiAlH₄ reduction (THF, reflux) and PPA cyclization (80°C). Byproducts like over-reduced alcohols or dimeric species can form if stoichiometry deviates .
- Mitigation Strategies :
- Use spectroscopic monitoring (¹H NMR) to confirm intermediate purity.
- Employ high-resolution mass spectrometry (HRMS) to identify side products and adjust reaction time/temperature.
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) enables high-precision refinement of crystal structures, particularly for resolving tautomerism or stereochemistry in acylated products .
- Spectroscopic Methods :
- ¹³C NMR : Differentiates carbonyl (C=O) and aromatic carbons.
- IR Spectroscopy : Confirms acyl chloride C=O stretch (~1770 cm⁻¹) and absence of OH bands .
Q. How should conflicting data from alternative synthesis routes be addressed?
- Example : Discrepancies in Friedel-Crafts vs. SOCl₂ route yields may arise from AlCl₃ sensitivity to moisture or SOCl₂ purity.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
